molecular formula C12H9F2N B1349926 2',4'-Difluoro-[1,1'-biphenyl]-4-amine CAS No. 62575-36-4

2',4'-Difluoro-[1,1'-biphenyl]-4-amine

Cat. No.: B1349926
CAS No.: 62575-36-4
M. Wt: 205.2 g/mol
InChI Key: ZQXDFWLVJGVNGX-UHFFFAOYSA-N
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Description

2',4'-Difluoro-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C12H9F2N and its molecular weight is 205.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-difluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXDFWLVJGVNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374247
Record name 2',4'-Difluoro-biphenyl-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62575-36-4
Record name 2',4'-Difluoro-biphenyl-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 ,4 Difluoro 1,1 Biphenyl 4 Amine

Established Synthetic Pathways to 2',4'-Difluoro-[1,1'-biphenyl]-4-amine

The construction of this compound is primarily achieved through strategic carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations. The most established pathways involve the sequential or convergent use of palladium-catalyzed cross-coupling reactions, which offer high functional group tolerance and yields.

Cross-coupling reactions are fundamental tools for the synthesis of biaryl compounds and their derivatives. uliege.be For a molecule like this compound, two key disconnections are possible: the C-C bond forming the biphenyl (B1667301) core and the C-N bond attaching the amine group.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the formation of C-C bonds between two aromatic rings. acs.org Its advantages include mild reaction conditions, commercial availability of reagents, and the low toxicity of its boron-based byproducts. acs.orgnih.gov The synthesis of the target compound via this method can be approached in two ways:

Route A: Coupling of a 4-amino-substituted arylboronic acid derivative with a 2,4-difluorinated aryl halide.

Route B: Coupling of a 2,4-difluorophenylboronic acid with a 4-haloaniline derivative.

Route B is often preferred due to the stability and commercial availability of the reactants. For instance, the reaction of 4-bromoaniline (B143363) or 4-iodoaniline (B139537) with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst and a base provides a direct route to the final product. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially when dealing with electron-rich anilines and electron-deficient fluorinated boronic acids. uliege.bersc.org Bulky electron-rich phosphine (B1218219) ligands, such as SPhos, are often employed to facilitate the reaction. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form Aminobiphenyls

Catalyst Ligand Base Solvent Temperature (°C) Yield Reference
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O Reflux Good rsc.org
Pd₂(dba)₃ P(t-Bu)₃ Cs₂CO₃ Dioxane 130 Moderate to Good uliege.be

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has become a cornerstone in the synthesis of arylamines. wikipedia.orgrug.nl This strategy is applied when the biphenyl scaffold is constructed first, followed by the introduction of the amino group. The synthetic sequence would be:

Formation of a 4-halo-2',4'-difluorobiphenyl intermediate: This is typically achieved via a Suzuki-Miyaura coupling between a dihaloarene (e.g., 1,4-dibromobenzene) and 2,4-difluorophenylboronic acid, or between 4-bromophenylboronic acid and a 1-halo-2,4-difluorobenzene.

Amination of the intermediate: The resulting 4-halo-2',4'-difluorobiphenyl is then subjected to Buchwald-Hartwig amination conditions. This involves reacting the aryl halide with an ammonia (B1221849) surrogate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The development of this reaction has seen several generations of catalyst systems, each expanding the scope and improving reaction conditions. wikipedia.org Sterically hindered biarylphosphine ligands such as RuPhos and BrettPhos are highly effective for the coupling of primary amines and ammonia equivalents. rug.nl

Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination

Palladium Source Ligand Base Solvent Typical Substrates Reference
Pd₂(dba)₃ BINAP / DPPF NaOt-Bu Toluene Aryl iodides/triflates with primary amines wikipedia.org
Pd(OAc)₂ RuPhos NaOt-Bu / K₃PO₄ Dioxane / Toluene Aryl chlorides with secondary amines rug.nl

While Suzuki-Miyaura coupling is predominant, other palladium-catalyzed reactions can also be employed to construct the biphenyl core.

Hiyama Coupling: This reaction involves the coupling of an organosilane with an organic halide. organic-chemistry.org For the synthesis of the 2',4'-difluorobiphenyl scaffold, an aryltrialkoxysilane could be coupled with a benzyl (B1604629) or aryl halide. The use of palladium nanoparticles as catalysts has been shown to be effective for this transformation. organic-chemistry.org

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. It is known for its high reactivity and functional group tolerance.

Stille Coupling: This reaction pairs an organotin compound with an organic halide. While effective, the toxicity of the organotin reagents and byproducts has led to a preference for other methods like Suzuki coupling. rsc.org

Beyond palladium-catalyzed cross-coupling, other strategies can be considered for constructing the core difluorobiphenyl structure, although they may be less direct or general. One potential approach involves the reaction of organometallic reagents with fluorinated aromatic compounds. For example, a Grignard or organolithium reagent derived from a protected 4-bromoaniline could potentially react with a suitable difluorobenzene derivative under specific conditions. However, controlling regioselectivity and avoiding side reactions can be challenging.

Another approach could involve the synthesis of substituted cyclohexenones, which can then undergo aromatization to form the biphenyl system. researchgate.net This multi-step process offers a way to build the rings with specific substitution patterns before the final aromatization step.

The precise placement of the fluorine atoms is critical and is controlled by the synthesis of the starting materials. The synthesis of 2,4-difluorophenylboronic acid, a key intermediate, dictates the final substitution pattern. This building block is typically prepared from 1,3-difluorobenzene. Regioselective functionalization, for example, through directed ortho-metalation followed by borylation, can be used to install the boronic acid group at the desired position.

Similarly, ensuring the correct substitution on the aniline (B41778) ring is vital. The synthesis of specifically substituted aryl halides or boronic acids allows for precise control over the final structure of the biphenyl product. nih.gov The inherent directing effects of substituents on the aromatic rings play a crucial role during electrophilic substitution or metalation reactions used to prepare these precursors. For instance, the synthesis of 4-fluoro-1,5-disubstituted triazoles has been achieved using synthetic surrogates of α-fluoroalkynes, demonstrating methods for regioselective fluorine placement in heterocyclic systems that can be conceptually applied to carbocyclic rings. rsc.org

Cross-Coupling Reactions in the Synthesis of Biarylamines

Novel Synthetic Methodologies and Pathway Discovery for this compound

The quest for more efficient, safer, and environmentally benign methods for constructing complex molecules like this compound has driven significant innovation in synthetic chemistry. Traditional multi-step syntheses are increasingly being replaced by novel methodologies that offer improved yields, reduced waste, and greater control over reaction parameters.

Development of Sustainable Chemistry Approaches in this compound Synthesis

Sustainable or "green" chemistry principles are paramount in modern pharmaceutical and chemical manufacturing. For the synthesis of this compound, these principles can be applied to the key bond-forming reactions, primarily the palladium-catalyzed cross-coupling reactions used to create the biphenyl core, such as the Suzuki-Miyaura coupling.

Key sustainable strategies include:

Use of Aqueous Media: Replacing traditional volatile organic solvents (VOCs) with water is a primary goal of green chemistry. Protocols for Suzuki-Miyaura cross-coupling reactions in neat water have been developed, which can be applied to the synthesis of fluorinated biphenyls. rsc.org These methods often allow the reaction to be performed under aerobic conditions and at ambient temperatures, significantly reducing energy consumption. rsc.org

Ligand-Free Catalysis: The development of palladium-catalyzed Ullmann and Suzuki biaryl syntheses that operate without the need for expensive and often air-sensitive phosphine ligands represents a significant advancement. rsc.org These systems can utilize simple palladium salts, with in-situ generated nanoparticles acting as the active catalyst, simplifying reaction setup and purification. rsc.org

Renewable Solvents: Research into solvents derived from renewable resources, such as anisole (B1667542) or limonene, for palladium-catalyzed reactions offers another avenue for greening the synthesis process. scielo.br These bio-derived solvents can be effective for various cross-coupling reactions, including carbonylative couplings that could be adapted for biphenyl synthesis. scielo.br

Below is a data table comparing traditional and sustainable approaches for a key synthetic step, the Suzuki-Miyaura coupling, which could be used to form the biphenyl core.

ParameterTraditional ApproachSustainable Approach
SolventToluene, Dioxane, THF (VOCs)Water, Ethanol/Water, Renewable Solvents (e.g., Limonene) rsc.orgscielo.br
Catalyst SystemPd(PPh₃)₄ or PdCl₂(dppf)Ligand-free Pd(OAc)₂ or Palladacycle Precursors rsc.orgrsc.org
Reaction ConditionsElevated temperatures (80-110 °C), Inert atmosphereAmbient temperature, Aerobic conditions rsc.org
WorkupOrganic solvent extraction, Silica gel chromatographySimple filtration of product, No organic solvents needed rsc.org

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. nih.gov These benefits are particularly relevant for the synthesis of fluorinated active pharmaceutical ingredients (APIs). nih.govpharmtech.com

For a multi-step synthesis of this compound, flow chemistry can be implemented in several ways:

Hazardous Reaction Control: Fluorination reactions can be hazardous. Flow reactors minimize the volume of reactive intermediates at any given time, drastically improving safety. durham.ac.uk The precise control of temperature and residence time allows for reactions that are difficult or dangerous to control in large-scale batch reactors. beilstein-journals.org

Optimization and Scalability: Microfluidic and continuous-flow systems allow for rapid optimization of reaction parameters like temperature, pressure, and stoichiometry. nih.gov Once optimized, the process can be scaled up by running the reactor for longer periods or by using parallel reactors, bypassing the challenges of batch scale-up. nih.govresearchgate.net The synthesis of various fine chemicals and APIs, including those containing fluorine, has been successfully demonstrated and optimized using this technology. nih.govresearchgate.net

Chemoenzymatic and Biocatalytic Synthesis Strategies

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. nih.gov Chemoenzymatic routes combine the best of traditional chemistry and biocatalysis.

A plausible chemoenzymatic route to this compound could involve:

Chemical Synthesis of a Precursor: A 4-acetyl-2',4'-difluoro-[1,1'-biphenyl] ketone could be synthesized using established chemical methods like a Friedel-Crafts acylation or a cross-coupling reaction.

Biocatalytic Amination: The ketone precursor is then converted to the amine using an enzyme. Transaminases (TAs), also known as aminotransferases, are particularly well-suited for this transformation. ingentaconnect.comnih.gov They catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. ingentaconnect.com This approach offers a green alternative to chemical methods that often require harsh reagents. researchgate.netyork.ac.uk

Recent research has demonstrated the successful coupling of biocatalytic asymmetric amination with palladium-catalyzed arylation in a one-pot sequential fashion to produce optically pure biarylalanines. researchgate.netmanchester.ac.uk This highlights the potential for integrating enzymatic steps with powerful C-C bond-forming reactions to build complex molecules like the target biarylamine.

Advanced Retrosynthetic Analysis of this compound

Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

Strategic Disconnections for Difluorinated Biarylamine Structures

The structure of this compound offers two primary points for strategic disconnection: the C-C bond forming the biphenyl linkage and the C-N bond of the amine group.

C(aryl)-C(aryl) Disconnection: This is the most common strategy for biphenyl synthesis. It leads to two functionalized benzene (B151609) rings that can be joined via a cross-coupling reaction. The Suzuki-Miyaura coupling is a premier choice, suggesting precursors such as (4-aminophenyl)boronic acid and 1-halo-2,4-difluorobenzene, or a protected/masked version of the amine (e.g., a nitro group). Other established methods for this disconnection include Ullmann, Stille, and Hiyama couplings. organic-chemistry.org Efficient Pd/Cu bimetallic catalysis has also been reported for accessing highly fluorinated biaryls. rsc.org

C(aryl)-N Disconnection: This strategy, exemplified by the Buchwald-Hartwig amination, involves forming the amine bond in a late stage of the synthesis. nih.gov The retrosynthetic precursors would be a 2',4'-difluorobiphenyl derivative with a leaving group (e.g., bromide or triflate) at the 4-position and ammonia or an ammonia equivalent. This approach is powerful and tolerates a wide range of functional groups.

A third, less common but viable approach, is a radical C-H amination, which could directly install the amino group onto a pre-formed 2',4'-difluorobiphenyl scaffold, avoiding the need for a pre-functionalized aryl halide. rsc.org

Convergent and Divergent Synthesis Planning

Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of structurally related final products. researchgate.net For instance, a common intermediate like 4-bromo-2',4'-difluoro-[1,1'-biphenyl] could be synthesized. From this intermediate, a range of functional groups could be introduced at the 4-position. The target amine could be formed via Buchwald-Hartwig amination, while other analogues could be generated via cyanation, carbonylation, or other coupling reactions. This approach is highly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Mechanistic Investigations and Reaction Dynamics of Transformations Involving 2 ,4 Difluoro 1,1 Biphenyl 4 Amine

Elucidation of Reaction Mechanisms with 2',4'-Difluoro-[1,1'-biphenyl]-4-amine as Reactant or Product

The presence of both an amino group and a difluorinated biphenyl (B1667301) scaffold in this compound dictates its reactivity and the mechanistic pathways it undergoes.

Amination reactions are fundamental for the synthesis and functionalization of this compound. Reductive amination, a common method for forming C-N bonds, typically proceeds through a two-step mechanism involving the initial formation of an imine or enamine intermediate, followed by reduction. In the context of synthesizing derivatives of this compound, the condensation of a suitable furanic aldehyde with a primary amine, followed by hydrogenation of the resulting imine, has been shown to be an effective one-pot, two-step process. The initial condensation is a nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the imine. The subsequent hydrogenation of the C=N double bond is often catalyzed by transition metals.

The yield of the final amine product is often dependent on the formation of the intermediate imine. The nucleophilic character of the amine plays a significant role in the initial condensation step. For instance, in the reductive amination of furanic aldehydes, the nucleophilicity of substituted anilines was observed to directly influence the yield of the corresponding N-substituted furfuryl amines.

The two fluorine substituents on the biphenyl ring system of this compound exert significant electronic and steric effects that influence reaction mechanisms. Fluorine is the most electronegative element, and its presence can dramatically alter the electron distribution within the molecule, affecting the reactivity of nearby functional groups. rsc.orgbeilstein-journals.org

The strong electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the amino group in this compound compared to its non-fluorinated analog. This can impact the rates of reactions where the amine acts as a nucleophile, such as in amidation or alkylation reactions. Conversely, the fluorine atoms can make the aromatic rings more electron-deficient, potentially facilitating nucleophilic aromatic substitution reactions on the biphenyl core, although the amino group's electron-donating character counteracts this to some extent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are pivotal for the synthesis of the 2',4'-difluoro-[1,1'-biphenyl] core and for the introduction of the amine functionality. mdpi.commdpi.comresearchgate.net

The Suzuki-Miyaura coupling , which forms the C-C bond between the two phenyl rings, proceeds through a well-established catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide (e.g., a substituted bromobenzene).

Transmetalation: The resulting Pd(II) complex reacts with an organoboron compound (e.g., a substituted phenylboronic acid) in the presence of a base. The organic group from the boron compound is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.

The Buchwald-Hartwig amination is a powerful method for forming the C-N bond. Its catalytic cycle involves:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired arylamine and regenerating the Pd(0) catalyst.

The nature of the ligands on the palladium catalyst is crucial for the efficiency of these reactions, influencing both the rate and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deeper mechanistic insights.

The rate of a chemical reaction is influenced by factors such as concentration, temperature, and the presence of a catalyst. For reactions involving amines, the formation of imines can be a rate-determining step. In the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide (B116534) and various aldehydes, kinetic studies have shown that the reaction is often first-order with respect to each reactant. jocpr.com

The electrochemical reduction of a Schiff base derived from 2,4-difluoro-phenylamine was investigated using cyclic voltammetry. koreascience.krresearchgate.net The study revealed a two-step reduction process, with each step involving one electron. koreascience.krresearchgate.net The electron transfer coefficient (α) and the diffusion coefficient (D0) were calculated, providing quantitative measures of the reaction kinetics at the electrode surface. koreascience.krresearchgate.net Such studies can be extrapolated to understand the electron transfer processes in related chemical reactions.

Below is a hypothetical interactive data table illustrating how activation parameters could be presented for a reaction involving an amine.

Reaction ConditionRate Constant (k) [M⁻¹s⁻¹]Activation Energy (Ea) [kJ/mol]Enthalpy of Activation (ΔH‡) [kJ/mol]Entropy of Activation (ΔS‡) [J/mol·K]
Solvent A, 298 K 0.01555.252.7-85.3
Solvent B, 298 K 0.02850.147.6-92.1
Catalyst X, 298 K 0.11242.540.0-101.5

Note: This table is illustrative and does not represent actual experimental data for this compound.

Equilibrium studies are essential for understanding the position of equilibrium and the distribution of products in reversible reactions. In many amination and cross-coupling reactions, the equilibrium lies far to the side of the products, leading to high yields. However, in cases where side reactions can occur, the product distribution can be influenced by both kinetic and thermodynamic factors.

The following is a hypothetical interactive data table showing product distribution in a cross-coupling reaction.

Catalyst SystemTemperature (°C)Reaction Time (h)Product A Yield (%)Product B Yield (%)Byproduct C Yield (%)
Pd(OAc)₂ / SPhos 801285105
Pd₂(dba)₃ / XPhos 10089253
PdCl₂(dppf) 8024751510

Note: This table is illustrative and does not represent actual experimental data for this compound.

Solvent Effects and Reaction Environment Influences on Reactivity

The polarity of the solvent is a critical factor. Polar solvents are generally effective at solvating charged intermediates and transition states, which can significantly lower the activation energy and accelerate reaction rates for polar reactions. Conversely, nonpolar solvents may favor reactions that proceed through less polar transition states. While specific kinetic data for reactions of this compound across a range of solvents is not extensively documented in publicly available literature, general principles of physical organic chemistry allow for predictions of its behavior.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, where the amine group of this compound might act as a nucleophile, the solvent's ability to stabilize the charged Meisenheimer complex intermediate is crucial. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed for such reactions as they can effectively solvate cations while leaving the anionic nucleophile relatively free and more reactive.

The presence of protic or aprotic solvents also plays a significant role. Protic solvents, which contain acidic protons (e.g., water, alcohols), can form hydrogen bonds with the amine group of this compound. This can both stabilize the ground state of the amine, potentially reducing its nucleophilicity, and solvate anionic leaving groups, which can facilitate certain substitution reactions. In contrast, aprotic solvents lack these acidic protons and interact with reactants primarily through dipole-dipole interactions.

The influence of the reaction environment extends beyond the choice of solvent. Factors such as temperature, pressure, and the presence of catalysts or additives can dramatically alter the course of a reaction. For example, the introduction of a phase-transfer catalyst could be employed to facilitate reactions between this compound in an organic phase and a reagent in an aqueous phase.

While detailed quantitative data for the solvent effects on the reactivity of this compound is sparse, the following table provides a qualitative overview of expected trends based on general mechanistic principles for reactions involving aromatic amines.

Solvent TypePolarityProtic/AproticExpected Influence on Nucleophilic ReactionsRationale
WaterHighProticModerate to low reactivityStrong solvation of the amine group through hydrogen bonding can reduce its nucleophilicity. However, it can stabilize charged intermediates.
MethanolHighProticModerate reactivitySimilar to water, but with lower dielectric constant. Can participate as a nucleophile in competing reactions.
AcetonitrileHighAproticHigh reactivityPolar aprotic nature stabilizes charged intermediates without significantly solvating the nucleophilic amine.
Dimethylformamide (DMF)HighAproticHigh reactivityExcellent at solvating cations and stabilizing polar transition states, enhancing the rate of SNAr reactions.
DichloromethaneMediumAproticModerate reactivityLower polarity may not be as effective at stabilizing highly charged transition states.
TolueneLowAproticLow reactivityPoor solvation of polar reactants and intermediates generally leads to slower reaction rates for polar mechanisms.

It is important to note that these are generalized predictions. The actual solvent effect for a specific transformation of this compound would depend on the detailed reaction mechanism, including the nature of the other reactants and the structure of the transition state. Detailed kinetic studies, including the determination of rate constants and activation parameters in a variety of solvents, would be necessary to fully elucidate the intricate role of the reaction environment on the reactivity of this compound.

Computational and Theoretical Chemistry Studies of 2 ,4 Difluoro 1,1 Biphenyl 4 Amine

Electronic Structure and Bonding Analysis of 2',4'-Difluoro-[1,1'-biphenyl]-4-amine

The arrangement of electrons and the nature of the chemical bonds within this compound are fundamental to its identity and reactivity. Computational analyses illuminate these features with high precision.

Quantum chemical calculations are essential for determining the optimized geometry and electronic properties of molecules. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for molecules of this size. nih.gov

While specific DFT calculations for this compound are not extensively published, data from analogous structures, such as 2,4-difluoroaniline (B146603), provide valuable insights. researchgate.net DFT methods, often using basis sets like 6-311++G(d,p), can predict key structural and electronic parameters. researchgate.netacs.org For the target molecule, these calculations would reveal the C-C, C-N, C-F, and C-H bond lengths and the bond angles, confirming the non-planar (twisted) arrangement of the two phenyl rings, a characteristic feature of ortho-substituted biphenyls. nih.gov

A theoretical study on a complex derivative, 4'-(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine, calculated using DFT, further supports the expectation of a non-planar structure and provides analogous electronic data. ppor.az Such calculations are foundational for understanding the molecule's stability and spectroscopic properties.

Table 1: Predicted Molecular Properties from Analogous DFT Studies

PropertyAnalogous CompoundPredicted ValueSignificance for this compound
HOMO-LUMO Energy Gap 2,4-Difluoroaniline5.2186 eVIndicates high chemical stability and low reactivity.
Chemical Hardness 2,4-Difluoroaniline2.6093A high value suggests significant resistance to change in its electron configuration. researchgate.net
Electrophilicity Index 2,4-Difluoroaniline2.3371A moderate value indicating its potential to accept electrons. researchgate.net
Ionization Potential Biphenyl-Amine Derivative5.005 eVReflects a moderate tendency to act as an electron donor. ppor.az

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and distribution of these orbitals are key predictors of a molecule's behavior in chemical reactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). numberanalytics.comrsc.org

The energy gap between the HOMO and LUMO is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-aminophenyl ring, particularly on the nitrogen atom of the amine group. Conversely, the LUMO would likely be distributed across the electron-deficient 2',4'-difluorophenyl ring. This separation of the frontier orbitals suggests that intramolecular charge transfer (ICT) from the amino-substituted ring to the fluoro-substituted ring is a key feature of its electronic excitations.

Based on DFT calculations of 2,4-difluoroaniline, the HOMO-LUMO gap is 5.2186 eV, which is considered relatively large and indicates high chemical stability. researchgate.net This suggests that this compound is a kinetically stable molecule.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule, which is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. nih.govresearchgate.net The MEP maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP would show distinct regions of varying potential:

Negative Potential: The most negative regions (typically colored red) would be concentrated around the highly electronegative fluorine atoms and the lone pair of electrons on the nitrogen atom of the amine group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential: Regions of positive potential (typically colored blue) would be located around the hydrogen atoms of the amine group, making them potential sites for hydrogen bonding with electronegative atoms.

Neutral Regions: The carbon atoms and hydrogens of the phenyl rings would constitute the more neutral (typically green) regions of the molecule.

This charge distribution is fundamental to how the molecule interacts with other molecules, including solvents, receptors, or reactants. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations describe the static nature of a single molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior, including conformational changes and interactions over time. mdpi.comnih.gov

The defining conformational feature of biphenyl (B1667301) systems is the torsion or dihedral angle between the two phenyl rings. For this compound, the presence of a fluorine atom at an ortho position (2'-) creates significant steric hindrance that prevents the molecule from adopting a planar conformation. researchgate.net

Computational studies on similar ortho-substituted biphenyls show that the ground-state conformation is twisted, with dihedral angles typically ranging from 40° to 75°. researchgate.netresearchgate.net The exact angle for this compound would be a balance between the steric repulsion of the ortho-fluorine and the electronic effects favoring conjugation (which would prefer a more planar arrangement). Intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions involving the fluorine atoms and the amine group, could also influence the preferred conformation. researchgate.net

The twisted conformation of ortho-substituted biphenyls leads to the existence of a rotational energy barrier around the central C-C bond. This barrier is the energy required to rotate one ring relative to the other, passing through a higher-energy planar transition state. If this barrier is high enough, it can lead to atropisomerism, where the different conformations can be isolated as distinct isomers.

Experimental techniques like dynamic NMR spectroscopy, complemented by ab initio and DFT calculations, have been used to determine these barriers for a range of biphenyl compounds. nih.govrsc.org Studies on biphenyls with a single ortho-substituent show a clear correlation between the size of the substituent and the height of the rotational barrier. researchgate.netscispace.com

Table 2: Experimental Rotational Barriers for Mono-Ortho-Substituted Biphenyls

Ortho-SubstituentRotational Barrier (kcal/mol)Reference
Fluorine 4.4 scispace.com
Chlorine 8.0 researchgate.net
Methyl 7.2 researchgate.net
Isopropyl 10.3 researchgate.net

Based on these data, the rotational barrier for this compound is primarily dictated by the 2'-fluoro substituent. The barrier is expected to be relatively low, in the range of 4-5 kcal/mol, which is not high enough to allow for the isolation of stable atropisomers at room temperature. scispace.com The molecule would therefore experience rapid interconversion between its enantiomeric twisted conformations.

Solvation Dynamics and Intermolecular Interactions

The interaction of a solute molecule with its surrounding solvent is a dynamic process crucial to its chemical behavior and reactivity. Computational studies on fluorinated aromatic compounds shed light on the nature of these interactions. The dynamics of solvation involve the reorganization of solvent molecules around a solute following electronic excitation or a change in charge distribution. For biphenyl systems, this can involve complex motions, though studies on related carbenes suggest that the primary effects are due to the specific interactions of the solvent with the molecule rather than torsional motion around the biphenyl bond nih.gov.

The electronic polarizability of the solvent can slightly slow down the solvation dynamics by altering the nonequilibrium free energy profile along the solvation coordinate nii.ac.jp. For this compound, the amine and fluorine substituents are key sites for intermolecular interactions. The amine group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors.

Density Functional Theory (DFT) calculations on similar organofluorine compounds have highlighted the importance of specific, weak interactions in controlling molecular assembly and reaction selectivity. These interactions include:

Hydrogen Bonding: The amine (N-H) group can form hydrogen bonds with solvent molecules or other reagents. The fluorine atoms can also participate in weaker F---H interactions acs.org.

π-π Stacking: The aromatic rings of the biphenyl system can engage in π-π stacking interactions with other aromatic molecules, which plays a role in molecular recognition and crystal packing acs.org.

Molecular dynamics (MD) simulations are often employed to model these interactions explicitly, providing a time-resolved picture of the solvation shell structure and the persistence of different types of intermolecular bonds.

Table 1: Key Intermolecular Interactions for this compound and Relevant Computational Methods
Interaction TypeParticipating GroupsSignificancePrimary Computational Method
Hydrogen Bonding (Donor)-NH₂Interaction with protic solvents and hydrogen bond acceptors.DFT, QM/MM, MD
Hydrogen Bonding (Acceptor)-F, -NH₂Interaction with protic solvents and hydrogen bond donors.DFT, QM/MM, MD
π-π StackingBiphenyl RingsCrystal packing, interaction with other aromatic systems.DFT with dispersion correction
Dipole-DipoleC-F, C-N bondsOverall polarity and interaction with polar solvents.DFT, MD

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry is instrumental in predicting how a molecule will react, what products it will form, and under what conditions. For a molecule like this compound, theoretical models can predict its behavior in various chemical transformations.

A chemical reaction proceeds from reactants to products via a transition state, which represents the highest energy point along the reaction pathway. Calculating the structure and energy of this transition state is key to understanding the reaction's feasibility and rate. For organofluorine compounds, reactions such as nucleophilic aromatic substitution are common. For instance, in related difluoronitrobenzenes, fluorine atoms are preferentially displaced over nitro groups by amines researchgate.net.

Theoretical methods can map out the entire potential energy surface of a reaction. This allows for the identification of the minimum energy path from reactants to products. Advanced automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, can be used to explore complex reaction networks and even discover novel reaction pathways without prior assumptions about the mechanism researchgate.net. Such methods could be applied to predict the outcomes of reactions involving this compound with various electrophiles or nucleophiles.

Many organic molecules have multiple reactive sites, leading to questions of regioselectivity (which site reacts) and chemoselectivity (which functional group reacts). The electronic properties of this compound—with an electron-donating amine group and electron-withdrawing fluorine atoms on different rings—suggest that its reactivity will be complex.

Computational models can predict selectivity by calculating the properties of different potential reactive sites. DFT calculations on the related molecule 2,4-difluoroaniline have been used to determine parameters that indicate chemical stability and reactivity, such as the HOMO-LUMO energy gap and the electrophilicity index researchgate.net.

Table 2: Calculated Reactivity Parameters for 2,4-Difluoroaniline (B3LYP/6-311++G(d,p)) researchgate.net
ParameterCalculated ValueInterpretation
HOMO Energy-6.5231 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.3045 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.2186 eVIndicates chemical stability; a larger gap suggests higher stability.
Chemical Hardness2.6093Measures resistance to change in electron distribution; higher value indicates greater stability.
Electrophilicity Index2.3371A measure of the electrophilic power of a molecule.

Furthermore, computational studies can model how external factors, such as the solvent, can influence reaction outcomes. In some cycloaddition reactions, the solvent has been shown to alter the dynamic preference of a reaction, leading to different products from a single ambimodal transition state escholarship.org. Similar effects could be computationally explored for reactions of this compound.

Advanced Computational Methodologies for Fluorine-Containing Organic Compounds

The unique properties of the carbon-fluorine bond—its high strength and the high electronegativity of fluorine—necessitate robust and specialized computational methods for accurate modeling wikipedia.org. Several advanced methodologies are particularly suited for studying fluorine-containing organic compounds.

Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, balancing accuracy and computational cost. It is widely used to calculate molecular structures, vibrational frequencies, and electronic properties, which are foundational for understanding reactivity acs.orgresearchgate.net. For organofluorine compounds, it is crucial to select functionals that can accurately describe non-covalent interactions influenced by fluorine.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying reactions in solution or in biological systems, QM/MM methods provide a powerful approach. The reactive center of the system (e.g., the solute and a few key solvent molecules) is treated with a high-level quantum mechanics method, while the rest of the environment is modeled using computationally cheaper molecular mechanics force fields mdpi.com. This allows for the simulation of large, complex systems.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes like solvation, conformational changes, and binding events chemrxiv.org. They are essential for understanding the behavior of flexible molecules like biphenyls and their interactions in a solvent environment.

Automated Reaction Path Searching: Methods like the Artificial Force Induced Reaction (AFIR) algorithm represent the cutting edge of reaction prediction researchgate.net. These tools can systematically explore potential energy surfaces to find reaction pathways and transition states, reducing reliance on chemical intuition and enabling the discovery of entirely new chemical transformations.

These computational tools, often used in combination, provide a comprehensive framework for investigating the structure, dynamics, and reactivity of complex organofluorine molecules like this compound.

Role and Application of 2 ,4 Difluoro 1,1 Biphenyl 4 Amine in Advanced Organic Synthesis and Material Science

2',4'-Difluoro-[1,1'-biphenyl]-4-amine as a Versatile Synthetic Intermediate

This compound is a specialized aromatic amine that holds significant potential as a versatile intermediate in the synthesis of a wide array of complex organic molecules and functional materials. Its unique structure, featuring a difluorinated biphenyl (B1667301) backbone, offers a combination of desirable properties including metabolic stability and tailored electronic characteristics. The presence of the reactive primary amine group allows for a multitude of chemical transformations, making it a valuable building block in various synthetic endeavors.

Precursor in the Synthesis of Complex Organic Molecules

The difluorobiphenyl moiety is a key structural motif in numerous pharmaceutically active compounds and advanced materials. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate the electronic properties of the molecule. The amine functionality on the second phenyl ring serves as a versatile handle for introducing additional complexity.

Through well-established synthetic methodologies such as amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions, this compound can be elaborated into more complex structures. For instance, its reaction with carboxylic acids or their derivatives leads to the formation of amides, which are prevalent in many drug candidates. Furthermore, the amine can be converted into a diazonium salt, a highly versatile intermediate that can be substituted with a wide range of functional groups.

Building Block for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govnumberanalytics.com Aromatic amines are crucial starting materials for the construction of these ring systems. numberanalytics.com this compound can serve as a precursor to a variety of heterocyclic structures.

Common methods for synthesizing nitrogen heterocycles from aromatic amines include condensation reactions with carbonyl compounds to form imines, which can then undergo cyclization. numberanalytics.comresearchgate.net For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted quinolines. Furthermore, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can provide access to more complex, fused heterocyclic systems. The presence of the difluorobiphenyl unit in these heterocycles is expected to impart unique physicochemical and biological properties.

Applications in Polymer and Dendrimer Synthesis

The bifunctional nature of this compound, possessing a reactive amine group and a modifiable biphenyl core, makes it an attractive monomer for the synthesis of advanced polymers and dendrimers. The incorporation of the rigid and fluorinated biphenyl unit into a polymer backbone can lead to materials with enhanced thermal stability, specific liquid crystalline properties, and desirable optical and electronic characteristics.

In dendrimer synthesis, this compound can be utilized as a core molecule or as a branching unit. Dendrimers are highly branched, well-defined macromolecules with a large number of terminal functional groups. The amine functionality of this compound can be used as a reactive site for the divergent growth of dendritic wedges, leading to the formation of dendrimers with a fluorinated core. Such dendrimers may find applications in drug delivery, catalysis, and as nanoscale containers.

Advanced Derivatization and Functionalization Strategies for this compound

The chemical versatility of this compound stems from the reactivity of both its primary amine moiety and the biphenyl core. A variety of derivatization and functionalization strategies can be employed to tailor its structure for specific applications.

Transformations of the Primary Amine Moiety (e.g., acylation, alkylation, diazotization)

The primary amine group is a nucleophilic center that readily participates in a range of chemical transformations.

Acylation: Aromatic amines react with acylating agents such as acid chlorides, anhydrides, or esters to form amides. ncert.nic.inchemcess.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct. ncert.nic.in The resulting amides are generally more stable and less basic than the parent amine.

Alkylation: The nitrogen atom of the primary amine can be alkylated using alkyl halides or other alkylating agents. rsc.orgwikipedia.org This reaction can proceed to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org The degree of alkylation can often be controlled by the reaction conditions and the stoichiometry of the reactants.

Diazotization: In the presence of a cold, acidic solution of sodium nitrite, primary aromatic amines are converted into diazonium salts. organic-chemistry.orgbyjus.com This diazotization reaction is a cornerstone of aromatic chemistry, as the diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles, including halides, cyanide, hydroxyl, and hydrogen. organic-chemistry.orgchemicalnote.com This allows for the introduction of a diverse range of functional groups onto the biphenyl ring that was originally substituted with the amine.

TransformationReagentsProduct Functional Group
AcylationAcid chloride, Acid anhydride, EsterAmide
AlkylationAlkyl halideSecondary/Tertiary Amine, Quaternary Ammonium Salt
DiazotizationSodium nitrite, Acid (e.g., HCl)Diazonium Salt

Strategic Functionalization of the Biphenyl Core

The biphenyl core of this compound can also be functionalized, although the presence of the fluorine atoms and the amino group will influence the regioselectivity of these reactions. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would likely occur on the phenyl ring bearing the activating amino group, with substitution directed to the ortho and para positions relative to the amine. However, steric hindrance from the adjacent phenyl ring might favor substitution at the position para to the amine.

Modern cross-coupling reactions provide powerful tools for the selective functionalization of the biphenyl core. For instance, if the amine is first converted to a halide or a triflate via a diazonium salt, Suzuki-Miyaura or Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. chemrxiv.orgsnnu.edu.cnnih.govwikipedia.org These reactions are highly versatile and tolerate a wide range of functional groups, allowing for the synthesis of complex biaryl and triarylamine structures.

ReactionKey ReagentsBond Formed
Suzuki-Miyaura CouplingPalladium catalyst, Boronic acid/esterCarbon-Carbon
Buchwald-Hartwig AminationPalladium catalyst, AmineCarbon-Nitrogen

Palladium-Catalyzed C-H Activation and Functionalization

The this compound scaffold is a substrate of significant interest in the field of palladium-catalyzed C-H activation and functionalization. This powerful synthetic strategy allows for the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds, offering an atom-economical route to complex molecules. The amine group present in this compound can act as a directing group, guiding the palladium catalyst to activate specific C-H bonds, typically at the ortho-position to the amine.

While direct C-H activation studies on this compound itself are not extensively documented in dedicated publications, its structural motifs are integral to substrates in broader studies of palladium-catalyzed reactions. For instance, the Buchwald-Hartwig amination, a cornerstone of palladium catalysis, is frequently employed to synthesize complex triarylamines from diarylamine precursors like the title compound. In these reactions, this compound would react with an aryl halide in the presence of a palladium catalyst and a suitable ligand to form a triarylamine. These resulting triarylamines are high-value products, particularly in materials science.

The general mechanism for such a transformation is outlined below:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center and is subsequently deprotonated by a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group on the palladium center couple, forming the new C-N bond of the triarylamine product and regenerating the Pd(0) catalyst.

The fluorine substituents on the biphenyl framework can significantly influence the reactivity of the molecule in these catalytic cycles by altering the electronic properties of the aromatic rings and the nucleophilicity of the amine.

Scaffold Design and Optimization Principles Based on the this compound Framework

The rigid, fluorinated biphenyl structure of this compound makes it an attractive scaffold for the design and synthesis of novel organic molecules with tailored properties.

The rational design of new molecules often begins with a core structure, or scaffold, known to have desirable properties. The this compound framework is utilized in medicinal chemistry and materials science as a foundational element. In drug discovery, for example, biaryl structures are common motifs in kinase inhibitors. The fluorine atoms can enhance binding affinity through favorable interactions with the target protein and improve metabolic stability and cell permeability. Starting from this core, medicinal chemists can rationally design derivatives by adding various substituents to explore structure-activity relationships (SAR). For example, the primary amine group serves as a convenient chemical handle for introducing diverse functional groups through amide bond formation or reductive amination, allowing for systematic modification to optimize biological activity.

Combinatorial chemistry enables the rapid synthesis of large numbers of different but structurally related molecules, known as a library. The this compound scaffold is well-suited for such synthetic approaches. Its primary amine functionality is a key reactive site for parallel synthesis. By reacting the parent amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes, large libraries of derivatives can be generated efficiently. These high-throughput synthesis methods are invaluable in the early stages of drug discovery for identifying initial "hit" compounds, and in materials science for screening for molecules with optimal electronic or photophysical properties.

Table 1: Potential Library Generation from this compound

Scaffold Reagent Class Resulting Functional Group Library Diversity
This compound Carboxylic Acids / Acyl Chlorides Amide High (diverse R-groups)
This compound Aldehydes / Ketones (Reductive Amination) Secondary/Tertiary Amine High (diverse R-groups)
This compound Sulfonyl Chlorides Sulfonamide High (diverse R-groups)
This compound Aryl Halides (Buchwald-Hartwig) Triarylamine High (diverse aryl groups)

Scaffold hopping is a computational or synthetic strategy used to identify novel molecular backbones with similar biological activities to a known active compound. The this compound core can be considered a "hopped" scaffold from other known active biaryl amines. The introduction of the specific 2',4'-difluoro substitution pattern offers a unique electronic and conformational profile compared to non-fluorinated or differently fluorinated analogues, potentially leading to improved properties or novel intellectual property.

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, to enhance the desired characteristics of a molecule. The fluorine atoms on the biphenyl ring are classic bioisosteres of hydrogen atoms. This substitution can lead to profound changes in molecular properties:

Electronic Effects: The strong electron-withdrawing nature of fluorine modifies the electron distribution (dipole moment) of the scaffold.

Metabolic Stability: C-F bonds are stronger than C-H bonds, making the molecule more resistant to metabolic degradation at those positions.

From a synthetic standpoint, the this compound scaffold itself can be used to replace other aromatic systems in a known molecule to probe the effects of its unique properties.

Development of Advanced Functional Materials Utilizing this compound Derivatives

The electronic properties of fluorinated biaryl amines make them highly suitable for applications in organic electronics. Derivatives of this compound are primarily investigated for their potential use in organic light-emitting diodes (OLEDs).

In OLEDs, different organic materials are layered between two electrodes to facilitate the injection, transport, and recombination of charge carriers (holes and electrons) to generate light. Triarylamine derivatives are widely used as hole transport materials (HTMs) due to their excellent electrochemical stability and ability to efficiently transport positive charge carriers (holes).

This compound serves as a key intermediate for the synthesis of these advanced triarylamine-based HTMs. Through palladium-catalyzed cross-coupling reactions, the primary amine can be functionalized with additional aryl groups to create complex, often star-shaped, triarylamine molecules.

The fluorine atoms on the this compound backbone play a crucial role in tuning the properties of the final HTM:

Thermal and Morphological Stability: Fluorination can increase the glass transition temperature (Tg) of the material, leading to more stable amorphous films, which is essential for the longevity and reliability of OLED devices.

Photophysical Properties: The substitution pattern can also influence the emission color and efficiency of the final molecules when they are used as emitters or hosts in the emissive layer.

Table 2: Representative Properties of Triarylamine-based Hole Transport Materials

Property Typical Range for HTMs Influence of Fluorination
HOMO Level -5.0 to -5.8 eV Lowers HOMO level, improving hole injection
Glass Transition Temp (Tg) > 100 °C Generally increases Tg, enhancing thermal stability
Hole Mobility (μh) 10⁻⁵ to 10⁻² cm²/Vs Can influence mobility through packing and electronic effects
Solution Processability Good solubility in organic solvents Often maintained or improved

By systematically modifying the this compound core, researchers can fine-tune these properties to develop next-generation materials for more efficient and stable OLED displays and lighting applications.

Photoactive and Redox-Active Materials

The incorporation of the 2',4'-difluorobiphenyl moiety into larger molecular structures can significantly influence their electronic properties, leading to applications in photoactive and redox-active materials. The fluorine atoms, with their high electronegativity, can modify the electron density distribution within the molecule, affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, impacts the material's light absorption and emission characteristics, as well as its ability to undergo reversible oxidation and reduction processes.

Research into related fluorinated aromatic compounds has demonstrated their potential in various applications. For instance, fluorinated polyimides and polyamides, synthesized from diamine monomers with structures analogous to this compound, are known for their excellent thermal stability, low dielectric constants, and high optical transparency. ntu.edu.twresearchgate.netmdpi.com These properties are highly desirable for materials used in microelectronics and optoelectronic devices. While specific data on polymers derived directly from this compound is limited, the known characteristics of similar fluorinated polymers provide a strong indication of their potential.

Furthermore, the electrochemical behavior of Schiff bases, which can be readily synthesized from aromatic amines like this compound, has been a subject of investigation. A study on a Schiff base containing a (2,4-difluoro-phenyl) group revealed that the imine undergoes a two-step, one-electron reduction process. researchgate.netkoreascience.kr This redox activity is crucial for applications in electrochemical sensors and organic electronics. The first reduction peak for this related compound was observed at approximately -0.793 V (vs. Ag/Ag+), indicating its potential as an electron-accepting material. researchgate.netkoreascience.kr

Below is an interactive data table summarizing the electrochemical properties of a related Schiff base derivative, providing insight into the potential redox characteristics of materials synthesized from this compound.

ParameterValueReference Compound
First Reduction Peak Potential~ -0.793 V (vs. Ag/Ag+)(2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amine
Reduction MechanismTwo successive one-electron steps(2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amine

This data is for a related compound and serves as an illustrative example of the potential redox properties of derivatives of this compound.

Self-Assembled Systems and Supramolecular Architectures

The amine group in this compound provides a key functional handle for the construction of self-assembled systems and supramolecular architectures through the formation of intermolecular interactions such as hydrogen bonds. When this amine is converted into derivatives like amides or Schiff bases, the resulting molecules can exhibit specific recognition patterns that drive their assembly into well-defined structures.

The principles of supramolecular chemistry, particularly the formation of hydrogen-bonded networks, are well-established for aromatic amines and their derivatives. nih.gov For instance, Schiff bases derived from aromatic aldehydes and amines are known to form intramolecular hydrogen bonds, which play a crucial role in their conformational preferences and photophysical properties. rcin.org.plresearchgate.netnih.gov These intramolecular interactions can also influence how the molecules pack in the solid state, leading to the formation of ordered crystalline structures.

While direct studies on the self-assembly of this compound derivatives are not widely available, the behavior of analogous systems provides valuable insights. For example, the study of thermotropic liquid crystals often involves molecules with rigid biphenyl cores and terminal functional groups that promote intermolecular interactions. mdpi.comresearchgate.net Derivatives of this compound, with their rigid and polarizable biphenyl unit, are promising candidates for the design of novel liquid crystalline materials. The interplay of dipole-dipole interactions, π-π stacking of the aromatic rings, and potential hydrogen bonding would govern the formation of various mesophases.

The following table lists common intermolecular interactions that could drive the self-assembly of derivatives of this compound.

Interaction TypePotential Functional Groups InvolvedResulting Supramolecular Structure
Hydrogen BondingAmide (-CONH-), Schiff Base (-CH=N-)Chains, sheets, networks
π-π StackingBiphenyl aromatic ringsColumnar or layered structures
Dipole-Dipole InteractionsC-F bonds, other polar groupsOrdered molecular packing

Catalysis and Ligand Design Incorporating 2 ,4 Difluoro 1,1 Biphenyl 4 Amine Derivatives

Catalysts for the Synthesis and Transformation of 2',4'-Difluoro-[1,1'-biphenyl]-4-amine

The construction of the this compound framework relies heavily on advanced catalytic methods, particularly transition metal-catalyzed cross-coupling reactions. These reactions are essential for forming the key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that define the molecule's structure.

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl amines. The formation of the biphenyl (B1667301) core is typically achieved via the Suzuki-Miyaura coupling, while the amine group is introduced through the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling remains a highly utilized reaction in pharmaceutical synthesis for its ability to form C-C bonds from aryl halides and aryl boron reagents. The synthesis of the 2',4'-difluoro-[1,1'-biphenyl] core can be approached by coupling an appropriately substituted aryl halide with a corresponding arylboronic acid. For fluorinated systems, catalyst selection is critical. Modern palladium catalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands, have proven effective for coupling complex and electronically demanding substrates. Ligands such as those from the Buchwald (e.g., XPhos, SPhos) and cataCXium® families are known to improve catalyst performance and reactivity in challenging coupling reactions. sigmaaldrich.comnih.gov For instance, the RuPhos ligand has been shown to be effective in Suzuki-Miyaura couplings involving complex heterocyclic substrates. claremont.edu

The introduction of the amine moiety onto the biphenyl scaffold is generally accomplished via Buchwald-Hartwig amination. This reaction has become a central tool for synthesizing anilines and their derivatives. nih.gov The coupling of fluorinated aryl halides with amines presents unique challenges due to the electronic properties of the substrates. Research has shown that specialized palladium catalysts are required for the efficient coupling of fluoroalkylamines with aryl halides. nih.govnih.gov A notable system employs a catalyst derived from [Pd(allyl)Cl]2 and the AdBippyPhos ligand with a weak base like potassium phenoxide (KOPh), which avoids the degradation of sensitive fluorinated products that can occur under harsher, strongly basic conditions. nih.govnih.gov The turnover-limiting step in such reactions is often the reductive elimination to form the C–N bond, which is influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.govnih.gov

Table 1: Representative Palladium Catalyst Systems for C-C and C-N Cross-Coupling Reactions Relevant to Fluorinated Biaryl Amine Synthesis
Reaction TypeCatalyst PrecursorLigandBaseSubstrate Scope ExampleReference
Suzuki-Miyaura (C-C)PdCl2DPEPhosNaHCO3Coupling of benzyl (B1604629) esters and arylboronic acids. kochi-tech.ac.jp kochi-tech.ac.jp
Suzuki-Miyaura (C-C)Pd(dppf)Cl2dppf (part of precatalyst)Na3PO4Coupling of PyFluor with heteroaryl boronic esters. claremont.edu claremont.edu
Buchwald-Hartwig (C-N)[Pd(allyl)Cl]2AdBippyPhosKOPhCoupling of aryl bromides with fluoroalkylamines. nih.govnih.gov nih.govnih.gov
Buchwald-Hartwig (C-N)Pd(OAc)2XPhosK3PO4Cyclization of ureas using chloroaniline substrates. nih.gov nih.gov

While homogeneous palladium catalysts offer excellent activity and selectivity, their separation from the product stream and subsequent reuse can be challenging, particularly in large-scale industrial processes. This has driven research into supported and heterogeneous catalysts to enhance sustainability and process economics.

Heterogeneous catalysts, where the active metal species is immobilized on a solid support, offer straightforward recovery via filtration. Although specific examples for the synthesis of this compound using heterogeneous catalysts are not widely reported, progress in related areas demonstrates the potential of this approach. For example, palladium nanoparticles supported on various materials (e.g., charcoal, silica, polymers) have been developed for Suzuki-Miyaura and Buchwald-Hartwig reactions. These systems aim to combine the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems. The development of robust, leach-resistant, and recyclable catalysts remains an active area of research to make the synthesis of complex molecules like fluorinated biaryl amines more environmentally benign.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful, metal-free alternative to traditional catalysis. This field has seen significant growth, particularly in the realm of asymmetric synthesis.

In the context of amine chemistry, organocatalysts have been successfully employed for a variety of transformations. For the synthesis of fluorinated chiral amines, which are important building blocks in medicinal chemistry, organocatalytic methods provide a valuable tool. nih.gov For example, asymmetric additions to imines or cascade reactions can generate complex amine structures with high stereoselectivity. While a direct, one-step organocatalytic synthesis of this compound is not yet established, organocatalysis could be applied to subsequent transformations of the amine group or to construct chiral scaffolds incorporating the fluorinated biphenyl motif. The development of organocatalytic C-H arylation or amination reactions could one day provide a metal-free pathway to this class of compounds.

Design and Application of Ligands Derived from this compound

The rigid and sterically defined backbone of the this compound structure makes it an excellent platform for the design of novel ligands for transition metal catalysis. The amine group acts as a key functional handle for introducing coordinating atoms like phosphorus, nitrogen, or oxygen, while the fluorine substituents allow for the fine-tuning of the ligand's electronic properties. nsf.gov

Axially chiral biaryls are a privileged class of ligands in asymmetric catalysis, capable of inducing high levels of enantioselectivity in a wide range of chemical transformations. nih.govprinceton.edu The phenomenon of atropisomerism—chirality arising from hindered rotation around a single bond—is central to the design of these ligands. princeton.edu

The this compound scaffold is a promising precursor for new atropisomeric ligands. The amine can be readily converted into other functional groups, such as phosphines (to create P,N-ligands) or amides, which can coordinate to a metal center. The steric bulk of substituents ortho to the biaryl axis is a key factor in determining the rotational barrier and, thus, the configurational stability of the atropisomers. acs.org The fluorine atom at the 2'-position contributes to this steric hindrance. Derivatization of the amine at the 4-position with bulky groups can further enhance this stability. Such ligands could find application in asymmetric hydrogenation, C-C bond formation, or cycloaddition reactions. nih.gov

Table 2: Hypothetical Chiral Ligands Derived from this compound and Potential Applications
Ligand TypeStructure ConceptPotential Application
Aminophosphine (P,N-Ligand)The amine is converted to a diphenylphosphine (B32561) group, creating a P,N-ligand where the nitrogen of a directing group and the phosphorus coordinate to the metal.Asymmetric Hydrogenation, Allylic Alkylation
Diamine (N,N-Ligand)The amine is functionalized with a second nitrogen-containing coordinating group, such as a pyridine (B92270) or an oxazoline.Asymmetric Cyclopropanation, Hydrosilylation
Phosphoramidite (B1245037)The amine reacts with a chiral diol and PCl3 to form a phosphoramidite ligand, a class known for high efficacy in asymmetric synthesis. nih.govAsymmetric Conjugate Addition, Rh-catalyzed Hydrogenation

Bidentate and polydentate ligands, which bind to a metal center through two or more donor atoms, form highly stable chelate complexes. sigmaaldrich.com This chelation effect often leads to enhanced catalytic activity and selectivity compared to monodentate counterparts. The this compound molecule is an ideal starting point for constructing such ligand systems.

The primary amine can be used as an anchor to introduce one or more additional coordinating groups. For example, reaction with two equivalents of an electrophile containing a donor atom (e.g., 2-(chloromethyl)pyridine) can generate a tridentate N,N,N-ligand. Alternatively, conversion of the amine to an isothiocyanate followed by reaction with a phosphino-amine could yield a bidentate P,N-ligand. The rigid biphenyl backbone serves to hold the coordinating groups in a well-defined spatial arrangement, which is crucial for controlling the geometry and reactivity of the resulting metal complex. These ligand systems are valuable in a variety of catalytic processes, including cross-coupling, polymerization, and oxidation reactions.

Table 3: Potential Bidentate and Polydentate Ligand Architectures from this compound
Ligand ClassCoordinating AtomsSynthetic Strategy Concept
BidentateN, N'Alkylation of the primary amine with a substrate containing a second nitrogen donor, e.g., a picolyl chloride.
BidentateN, PReaction of the amine with an electrophile containing a phosphine group, such as 2-(diphenylphosphino)benzoyl chloride.
Tridentate (Pincer)N, N', N''Double N-alkylation of the primary amine with two equivalents of 2-(chloromethyl)pyridine.
Tridentate (Pincer)P, N, PConversion of the amine to an aniline-di-phosphine via reaction with chlorodiphenylphosphine.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Characterization of 2 ,4 Difluoro 1,1 Biphenyl 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like 2',4'-Difluoro-[1,1'-biphenyl]-4-amine, a multi-pronged NMR approach utilizing various nuclei and advanced pulse sequences is necessary for a complete assignment of its structure.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Techniques

A combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecule's framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two different rings and the amine protons. The protons on the amine-substituted ring (positions 2, 3, 5, 6) typically appear as two doublets due to their ortho and meta relationships with the amino group. The three protons on the difluoro-substituted ring (positions 3', 5', 6') will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The amine (-NH₂) protons usually appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to molecular asymmetry, twelve distinct signals are expected for the carbon atoms. The signals for the carbons bonded to fluorine (C-2' and C-4') will appear as doublets or doublets of doublets due to strong one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine couplings. Carbons further away may also show smaller couplings (³JCF, ⁴JCF). These couplings are highly characteristic and instrumental in assigning the signals of the fluorinated ring.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. thermofisher.comnih.gov Two distinct signals are expected for the non-equivalent fluorine atoms at the 2' and 4' positions. These signals will be split by each other (³JFF) and by neighboring protons (³JHF, ⁴JHF), providing crucial connectivity information. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making this technique a powerful probe of the molecule's structure. chemrxiv.org

TechniqueExpected ObservationsInformation Gained
¹H NMRMultiple signals in the aromatic region (approx. 6.5-7.5 ppm) with complex splitting due to H-H and H-F couplings. A broad singlet for the NH₂ group.Proton environment, connectivity through J-coupling.
¹³C NMR12 distinct aromatic carbon signals. Carbons on the fluorinated ring will show characteristic splitting due to C-F coupling.Carbon framework, confirmation of fluorine substitution pattern.
¹⁹F NMRTwo signals for F-2' and F-4', split by H-F and F-F couplings.Direct observation of fluorine atoms, confirmation of substitution, electronic environment.

Advanced 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. It would show correlations between adjacent protons within each of the two aromatic rings, allowing for the assignment of protons in the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. nih.gov It is the primary method for assigning carbon signals based on the already-assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It can provide information on the preferred conformation of the molecule in solution, specifically regarding the dihedral angle between the two phenyl rings.

Solid-State NMR for Polymorphs and Amorphous Forms

In the solid state, molecules can exist in different crystalline forms (polymorphs) or in a non-crystalline (amorphous) state. researchgate.net Solid-state NMR (ssNMR) is a powerful technique for characterizing these different forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C or ¹⁹F spectra of the solid material. emory.edu Different polymorphs, having distinct molecular packing and intermolecular interactions, will result in different chemical shifts and peak multiplicities in the ssNMR spectrum. This allows for the identification and quantification of different solid forms and can distinguish between crystalline and amorphous material.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental formula of the compound. For this compound (C₁₂H₉F₂N), the expected exact mass can be calculated and compared with the experimental value to confirm its composition with high confidence.

IonFormulaCalculated Monoisotopic Mass (Da)
[M]C₁₂H₉F₂N205.0703
[M+H]⁺C₁₂H₁₀F₂N⁺206.0781

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. ncsu.edu The fragmentation pattern is characteristic of the molecule's structure and provides valuable mechanistic insights. For an aromatic amine like this compound, the fragmentation is governed by the stability of the aromatic rings and the location of the charge. libretexts.orgmiamioh.edu

Plausible fragmentation pathways would involve:

Cleavage of the biphenyl (B1667301) C-C bond: This is a common fragmentation pathway for biphenyl systems, leading to the formation of ions corresponding to the aminophenyl and difluorophenyl moieties.

Loss of small neutral molecules: Fragmentation of the aminophenyl ring could lead to the loss of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN).

Proposed Fragment Ion (Structure)Formulam/z of IonPlausible Neutral Loss
[C₆H₆N]⁺ (Aminophenyl cation)C₆H₆N⁺92.05Loss of C₆H₄F₂
[C₆H₄F₂]⁺ (Difluorophenyl cation)C₆H₄F₂⁺114.02Loss of C₆H₅N
[M+H - NH₃]⁺C₁₂H₇F₂⁺189.05Loss of NH₃

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique can precisely determine the three-dimensional arrangement of atoms within the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure analysis would provide:

Unambiguous confirmation of connectivity: Verifying the atomic connections of the entire molecule.

Precise geometric parameters: Accurate bond lengths (e.g., C-C, C-N, C-F) and bond angles.

Conformational details: The dihedral (torsion) angle between the planes of the two aromatic rings is a key conformational feature of biphenyl compounds.

Intermolecular interactions: It would reveal how the molecules pack in the crystal, identifying key interactions such as hydrogen bonds involving the amine group (N-H···N or N-H···F) and potential π-π stacking between the aromatic rings. This information is crucial for understanding the physical properties of the solid material and for studying polymorphism. researchgate.netresearchgate.net

Although a specific crystal structure for this compound is not publicly available, the technique remains the gold standard for absolute structure determination in the solid phase.

Single-Crystal X-ray Diffraction of Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While structural data for this compound itself is not extensively published, analysis of its derivatives provides invaluable insight into the molecular conformation and intermolecular interactions that govern its solid-state architecture.

A notable example is the structural elucidation of 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone, a closely related derivative. researchgate.net In the crystal structure of this compound, two crystallographically independent molecules were identified. A key conformational feature is the dihedral angle between the two aromatic rings of the biphenyl system, which were found to be 46.8(2)° and 47.6(2)° for the two independent molecules. researchgate.net This significant twist angle indicates a non-planar conformation in the solid state, which is a common feature in biphenyl systems due to steric hindrance between ortho-hydrogens.

Studies on other difluorinated biphenyl derivatives, such as N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, further illustrate how fluorine substitution influences molecular conformation and packing. In this compound, the two benzene (B151609) rings are tilted by 73.1(1)°, and the crystal packing is dominated by N—H⋯O hydrogen bonds, leading to the formation of centrosymmetric dimers. nih.gov These examples underscore the capability of SCXRD to reveal subtle but significant structural details imparted by substituents on the biphenyl core.

Table 1. Selected Crystallographic Data for a Derivative of this compound.
ParameterReported ValueSignificance
Compound1-(2′,4′-Difluorobiphenyl-4-yl)ethanoneStructural analogue for conformational analysis
Dihedral Angle (Ring 1 vs. Ring 2)46.8(2)° and 47.6(2)°Indicates a non-planar molecular structure
Intermolecular InteractionsC—H···F bonds; π–π stackingKey forces stabilizing the crystal lattice
π–π Stacking Distance~3.8 ÅEvidence of aromatic ring interactions

Powder X-ray Diffraction for Polymorphic Screening

Powder X-ray diffraction (PXRD) is an essential, non-destructive analytical technique for the characterization of crystalline solids and is particularly crucial for identifying and distinguishing between different polymorphic forms of a substance. creative-biostructure.com Polymorphism, the ability of a compound to exist in two or more crystalline forms, can significantly impact a substance's physical properties, including solubility, stability, and bioavailability, making its control critical in the pharmaceutical industry. rigaku.comresearchgate.net

Each polymorph of a given compound possesses a unique crystal lattice, which in turn produces a distinct PXRD pattern, often referred to as a crystalline "fingerprint". researchgate.net A polymorphic screening for this compound would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of any potential crystalline phases.

The resulting solid materials would be analyzed by PXRD. The appearance of different diffraction patterns from samples prepared under different conditions would indicate the existence of polymorphism. researchgate.net For instance, a change in the 2θ peak positions, the appearance of new peaks, or the disappearance of existing peaks would signify a different crystal form. researchgate.net Once different polymorphs are identified, PXRD can also be developed into a quantitative method to determine the amount of a specific polymorphic impurity within a bulk sample. mdpi.com High-resolution PXRD is sensitive enough to detect even trace amounts of an undesired polymorph, ensuring the quality and consistency of the final product. rigaku.commdpi.com

Table 2. Hypothetical PXRD Peak Data for Two Polymorphs of this compound.
Polymorph Form A (2θ values)Polymorph Form B (2θ values)
8.5°9.2°
12.1°13.5°
17.0°18.4°
21.3°22.1°
24.5°26.8°

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.gov These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in molecular polarizability. nih.gov

For this compound, the vibrational spectra would be characterized by modes originating from the primary amine group, the aromatic rings, and the carbon-fluorine bonds.

Amine Group Vibrations : As a primary amine (R-NH₂), the compound is expected to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. orgchemboulder.comlibretexts.org A medium to strong N-H bending (scissoring) vibration should appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com

Aromatic Ring Vibrations : The biphenyl core will give rise to several characteristic bands. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-N and C-F Vibrations : The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ region. libretexts.org The C-F stretching vibrations are expected to produce strong absorptions in the 1300-1100 cm⁻¹ range.

Analysis of these spectral features, particularly shifts in the N-H stretching frequencies, can provide insight into hydrogen bonding interactions within the crystal lattice.

Table 3. Expected Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3500 - 3300 (two bands)Medium
Aromatic C-H StretchAryl Rings3100 - 3000Variable
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium-Strong
Aromatic C=C StretchAryl Rings1600 - 1450Variable
Aromatic C-N StretchAryl-NH₂1335 - 1250Strong
C-F StretchAryl-F1300 - 1100Strong

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule, which promotes electrons from a ground state to a higher energy excited state. Fluorescence spectroscopy measures the subsequent emission of light as the molecule relaxes from an excited singlet state back to the ground state.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* electronic transitions associated with the conjugated biphenyl aromatic system. The presence of the amine group (-NH₂), a strong auxochrome, is predicted to cause a bathochromic (red) shift in the absorption maximum to a longer wavelength compared to unsubstituted biphenyl. libretexts.org This is due to the interaction of the nitrogen atom's lone pair of electrons with the aromatic π-system, which extends conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A weaker n→π* transition, involving the promotion of one of the nitrogen lone pair electrons to an anti-bonding π* orbital, may also be observable. libretexts.org

The photophysical properties, such as fluorescence quantum yield and lifetime, would provide further information on the fate of the excited state. The non-planar (twisted) conformation of the biphenyl rings, as suggested by derivative crystal structures, could influence these properties. The polarity of the solvent can also significantly affect the position of absorption and emission maxima, particularly for molecules with charge-transfer character. Studying these solvatochromic effects can yield information about the change in dipole moment upon electronic excitation.

Table 4. Electronic Transitions and Photophysical Properties of this compound.
PropertyDescriptionInfluencing Factors
π→π* TransitionElectron promotion from a bonding π orbital to an antibonding π* orbital.Extent of conjugation, substituents, solvent polarity.
n→π* TransitionElectron promotion from a non-bonding orbital (N lone pair) to an antibonding π* orbital.Presence of heteroatoms, solvent polarity (blue shift in polar solvents).
FluorescenceRadiative decay from the lowest excited singlet state (S₁) to the ground state (S₀).Molecular rigidity, temperature, solvent, presence of quenchers.
Stokes ShiftThe difference in wavelength between the absorption maximum and the emission maximum.Molecular geometry changes in the excited state, solvent relaxation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.